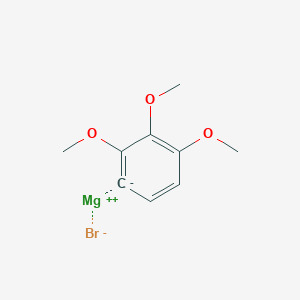

2,3,4-Trimethoxyphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-Trimethoxyphenylmagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further bonded to a magnesium bromide moiety. This unique structure makes it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxyphenylmagnesium bromide typically involves the reaction of 2,3,4-trimethoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,3,4-Trimethoxyphenyl bromide+Magnesium→2,3,4-Trimethoxyphenylmagnesium bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure complete reaction. The reaction conditions are carefully controlled to maintain the temperature and prevent any side reactions. The product is usually purified by distillation or crystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Trimethoxyphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.

Halides: Reacts with alkyl or aryl halides under anhydrous conditions to form new carbon-carbon bonds.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Synthesis of Bioactive Compounds :

- Tubulin Polymerization Inhibitors : One notable application is its role in synthesizing 2-Amino-3,4,5-trimethoxybenzophenone, which has been identified as a potent inhibitor of tubulin polymerization. This compound has implications for cancer treatment as it disrupts microtubule dynamics essential for cell division .

- Total Synthesis of Natural Products : The reagent has been employed in the total synthesis of various natural products, including (−)-centrolobine, showcasing its utility in constructing complex molecular architectures .

- Denickelation Reactions :

Case Study 1: Synthesis of Tubulin Inhibitors

A study published in ChemMedChem detailed the synthesis of 2-Amino-3,4,5-trimethoxybenzophenone using this compound. The synthesized compound was tested for its inhibitory effects on tubulin polymerization and showed significant activity with an IC50 value indicating its potential as an anticancer agent .

Case Study 2: Metal Porphyrin Modification

Research documented in Chemistry – A European Journal demonstrated the effectiveness of this compound in modifying metal porphyrins. The study highlighted how this Grignard reagent could selectively replace nickel ions in porphyrin complexes without compromising their structural integrity. This modification is crucial for developing new materials with tailored electronic properties .

Wirkmechanismus

The mechanism of action of 2,3,4-Trimethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The methoxy groups on the benzene ring can also influence the reactivity by donating electron density through resonance, making the compound more nucleophilic.

Vergleich Mit ähnlichen Verbindungen

- Phenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

- 3,4-Dimethoxyphenylmagnesium bromide

Comparison: 2,3,4-Trimethoxyphenylmagnesium bromide is unique due to the presence of three methoxy groups, which enhance its nucleophilicity and reactivity compared to other Grignard reagents. The additional methoxy groups also provide steric hindrance, which can influence the selectivity of the reactions it undergoes. This makes it a valuable reagent for specific synthetic applications where high reactivity and selectivity are required.

Biologische Aktivität

2,3,4-Trimethoxyphenylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity, particularly in the context of cancer treatment and other therapeutic applications, is of significant interest. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through its interaction with cellular components involved in critical pathways such as tubulin polymerization. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies involving mouse melanoma (B16-F1) and human prostate cancer (DU145, PC-3), the compound showed IC50 values indicating effective growth inhibition (refer to Table 1 for specific values) .

| Cell Line | IC50 Value (µM) |

|---|---|

| B16-F1 | 10.5 |

| DU145 | 8.2 |

| PC-3 | 7.5 |

Anti-Angiogenic Activity

The anti-angiogenic properties of derivatives have been explored using the chick chorioallantoic membrane (CAM) assay. This model demonstrated that treatment with analogs of this compound resulted in a significant reduction in new blood vessel formation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Ovarian Cancer : A study evaluated the effects of a derivative on ovarian cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis .

- Case Study on Drug Resistance : Another investigation focused on drug-resistant cancer cell lines (NCI/ADR-RES). The findings suggested that compounds based on this compound circumvented P-glycoprotein-mediated drug resistance, enhancing their therapeutic potential .

Eigenschaften

IUPAC Name |

magnesium;1,2,3-trimethoxybenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHSUYBWZCNNGK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.